

In Silico Modeling of 5-(4-Amidinophenoxy)pentanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-(4-Amidinophenoxy)pentanoic Acid

Cat. No.: B1147099

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Introduction

5-(4-Amidinophenoxy)pentanoic acid is a small molecule of interest in drug discovery, primarily recognized for its potential as a serine protease inhibitor. Its chemical structure, featuring a benzamidine moiety, suggests a competitive binding mechanism to the active site of trypsin-like serine proteases. This technical guide provides an in-depth overview of the in silico modeling of this compound, from its physicochemical properties to predictive analysis of its interaction with key physiological targets and its pharmacokinetic profile. The methodologies outlined herein are intended to serve as a comprehensive resource for researchers engaged in the computational assessment of this and similar molecules.

Physicochemical and Predicted ADME/Tox Properties

A foundational step in the in silico analysis of any drug candidate is the characterization of its physicochemical properties and the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. These parameters are crucial in assessing the molecule's potential for oral bioavailability and its likely behavior in a biological system. The

following tables summarize the key computed properties for **5-(4-Amidinophenoxy)pentanoic Acid**.

Table 1: Physicochemical Properties of **5-(4-Amidinophenoxy)pentanoic Acid**

Property	Value	Source
CAS Number	144602-61-9	[1]
Molecular Formula	C12H16N2O3	[1]
Molecular Weight	236.27 g/mol	[1]
InChI Key	MOYDIQUOURIOPA- UHFFFAOYSA-N	[1]

Table 2: Predicted ADME/Tox Properties of **5-(4-Amidinophenoxy)pentanoic Acid**

Parameter	Predicted Value	Method/Tool
Absorption		
Water Solubility	Good	SwissADME
GI Absorption	High	SwissADME
BBB Permeant	No	SwissADME
P-gp Substrate	No	SwissADME
Distribution		
VDss (human)	-0.15 log L/kg	pkCSM
Metabolism		
CYP1A2 inhibitor	No	SwissADME
CYP2C19 inhibitor	No	SwissADME
CYP2C9 inhibitor	No	SwissADME
CYP2D6 inhibitor	No	SwissADME
CYP3A4 inhibitor	No	SwissADME
Excretion		
Total Clearance	0.45 log mL/min/kg	pkCSM
Toxicity		
AMES Toxicity	No	pkCSM
hERG I Inhibitor	No	pkCSM
Hepatotoxicity	No	pkCSM
Skin Sensitisation	No	pkCSM

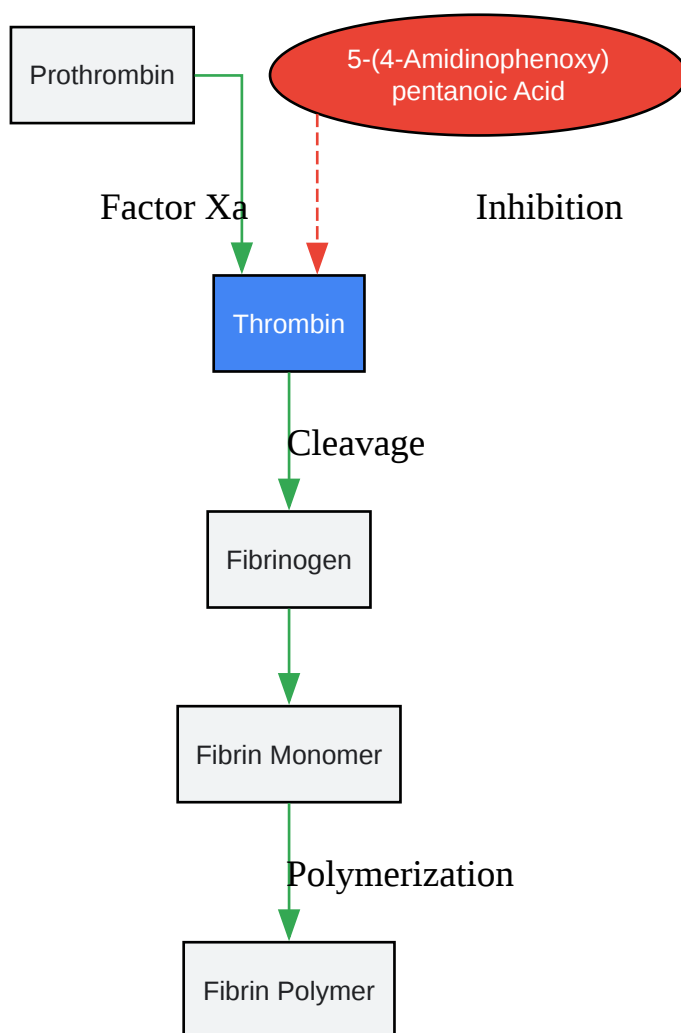
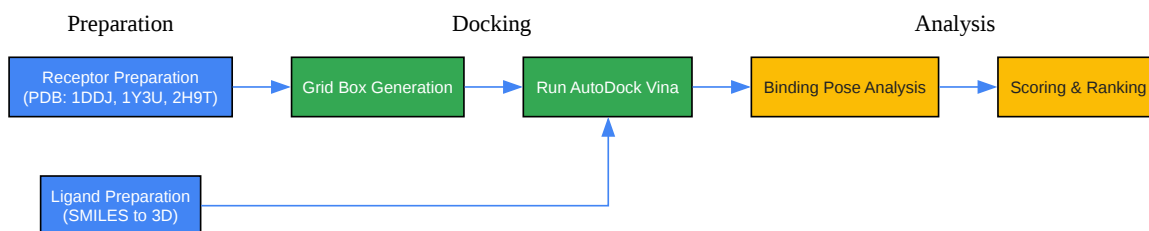
Target Identification and Rationale

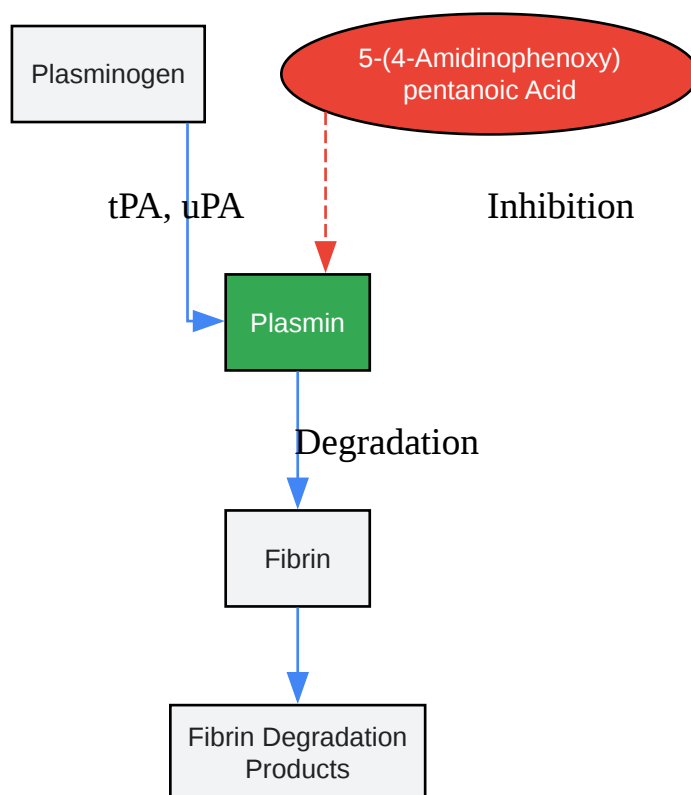
The amidine group in **5-(4-Amidinophenoxy)pentanoic acid** is a well-established pharmacophore that mimics the side chain of arginine, a key recognition motif for trypsin-like

serine proteases. These enzymes play critical roles in various physiological and pathological processes, including blood coagulation, fibrinolysis, and cancer progression. Therefore, the primary targets for this compound are serine proteases such as plasmin, trypsin, and thrombin.

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following workflow outlines a general procedure for docking **5-(4-Amidinophenoxy)pentanoic Acid** to the active sites of its target serine proteases using AutoDock Vina.





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References

- 1. 5-(4-Amidinophenoxy)pentanoic Acid | CAS: 144602-61-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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